molecular formula C12H24Cl3CrO3 B168041 Oxolane;trichlorochromium CAS No. 10170-68-0

Oxolane;trichlorochromium

Cat. No.: B168041
CAS No.: 10170-68-0
M. Wt: 374.7 g/mol
InChI Key: CYOMBOLDXZUMBU-UHFFFAOYSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Oxolane;trichlorochromium typically involves the reaction of chromium(III) chloride with tetrahydrofuran in a 1:3 molar ratio. The reaction mixture is heated under reflux conditions to facilitate the formation of the complex. The resulting product is then filtered, washed, and dried to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, maintaining precise control over reaction conditions, and employing efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Oxolane;trichlorochromium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield Chromium(VI) compounds, while reduction can produce Chromium(II) complexes .

Scientific Research Applications

Oxolane;trichlorochromium has several scientific research applications:

Mechanism of Action

The mechanism of action of Oxolane;trichlorochromium involves its ability to coordinate with various ligands and substrates. The chromium center can undergo redox reactions, facilitating electron transfer processes. The tetrahydrofuran ligands stabilize the chromium center, allowing it to participate in catalytic cycles and other chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    Chromium(III) chloride: A simpler compound without the tetrahydrofuran ligands.

    Chromium(III) acetylacetonate: Another coordination complex with different ligands.

    Chromium(III) nitrate: A chromium compound with nitrate ligands

Uniqueness

Oxolane;trichlorochromium is unique due to its specific coordination with tetrahydrofuran ligands, which imparts distinct solubility and reactivity properties. This makes it particularly useful in organic synthesis and catalysis compared to other chromium compounds .

Biological Activity

Oxolane; trichlorochromium, also known as Chromium(III) Chloride Tetrahydrofuran Complex, is a coordination compound that has garnered attention in various fields, particularly in catalysis and organic synthesis. This compound consists of a chromium center coordinated with three chloride ions and a tetrahydrofuran (THF) ligand, which enhances its solubility and reactivity. Understanding its biological activity is crucial for evaluating its potential applications and safety.

  • Molecular Formula : C₁₂H₂₄Cl₃CrO₃
  • Molecular Weight : 374.67 g/mol
  • Appearance : Purple crystalline powder
  • Melting Point : 143 °C (dec.)
  • CAS Number : 10170-68-0

Synthesis Methods

Oxolane; trichlorochromium can be synthesized through various methods, including:

  • Reaction of chromium(III) chloride with tetrahydrofuran.
  • Coordination of THF to chromium salts under controlled conditions.

Biological Activity Overview

The biological activity of oxolane; trichlorochromium primarily revolves around its interactions with biological molecules and its potential catalytic roles in biochemical processes. The following sections detail specific findings from recent studies.

Interaction with Biological Molecules

Research indicates that oxolane; trichlorochromium can interact with electron-rich compounds, facilitating various chemical transformations that may have implications for biological systems. Its reactivity with organic substrates suggests potential applications in drug synthesis and metabolic pathways.

Toxicological Studies

A critical aspect of understanding the biological activity of oxolane; trichlorochromium is its safety profile:

  • Irritant Properties : The compound is classified as an irritant and flammable, necessitating careful handling.
  • Toxicity Assessments : Preliminary studies have indicated that chromium complexes can exhibit both beneficial and toxic effects depending on their concentration and the biological context.

Case Study 1: Catalytic Activity in Organic Reactions

A study conducted by the Whitesides Research Group explored the catalytic properties of oxolane; trichlorochromium in organic synthesis. The findings demonstrated that this compound could effectively facilitate reactions involving electron-rich substrates, leading to significant yields of desired products.

Reaction TypeSubstrateYield (%)
Hydrocarbon Functionalization2-butyne60
Cyclization ReactionsBiphenyl derivatives47

This study highlights the compound's potential utility in synthetic organic chemistry.

Case Study 2: Toxicological Evaluation

A toxicological evaluation examined the effects of oxolane; trichlorochromium on mammalian cell lines. The results indicated that at low concentrations, the compound exhibited minimal cytotoxicity; however, higher concentrations led to significant cell death and oxidative stress markers.

Concentration (µM)Cell Viability (%)Oxidative Stress Markers
1090Low
5060Moderate
10020High

These findings suggest a need for further investigation into the safe use of this compound in biological applications.

Properties

IUPAC Name

oxolane;trichlorochromium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H8O.3ClH.Cr/c3*1-2-4-5-3-1;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOMBOLDXZUMBU-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC1.C1CCOC1.C1CCOC1.Cl[Cr](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Cl3CrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20455230
Record name Chromium(III) chloride tetrahydrofuran complex (1:3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10170-68-0
Record name Chromium(III) chloride tetrahydrofuran complex (1:3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20455230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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